molecular formula C11H18Cl2N4 B11788388 (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride

(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride

Cat. No.: B11788388
M. Wt: 277.19 g/mol
InChI Key: FDUNXWUXWPMMPA-UHFFFAOYSA-N
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Description

(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a pyrimidine ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of the piperidine ring and the methanamine group. The reaction conditions often require specific reagents and catalysts to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and piperidine derivatives, such as:

Uniqueness

What sets (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride apart is its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its unique structure allows for targeted interactions in various scientific and industrial contexts.

Properties

Molecular Formula

C11H18Cl2N4

Molecular Weight

277.19 g/mol

IUPAC Name

[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C11H17ClN4.ClH/c1-8-6-14-11(15-10(8)12)16-4-2-3-9(5-13)7-16;/h6,9H,2-5,7,13H2,1H3;1H

InChI Key

FDUNXWUXWPMMPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCCC(C2)CN.Cl

Origin of Product

United States

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